Navigating the Synthesis and Application of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate: A Technical Guide
Navigating the Synthesis and Application of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate: A Technical Guide
CAS Number: 2092287-33-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide will detail its chemical properties, a plausible synthetic route based on established methodologies for analogous structures, its potential applications in drug discovery, and important safety considerations.
Core Chemical Properties
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is a substituted imidazole, a class of compounds known for their wide range of biological activities.[1] The presence of a bromine atom, a methyl group, and an ethyl carboxylate moiety on the imidazole core provides a unique combination of steric and electronic features, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 2092287-33-5 | [2] |
| Molecular Formula | C₇H₉BrN₂O₂ | [3] |
| Molecular Weight | 233.06 g/mol | [3] |
Strategic Synthesis of Substituted Imidazoles: A Methodological Framework
A plausible synthetic pathway could involve a variation of the Debus-Radziszewski imidazole synthesis or a related multicomponent condensation. This would likely involve the reaction of a dicarbonyl compound, an aldehyde, ammonia (or an ammonia source), and a suitable starting material to introduce the ethyl carboxylate group.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target molecule.
Detailed Hypothetical Protocol:
This protocol is a conceptualization based on analogous syntheses and should be optimized and validated experimentally.
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Imidazole Ring Formation: A mixture of a suitable α-dicarbonyl compound (e.g., biacetyl), an aldehyde (e.g., acetaldehyde), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., acetic acid) would be heated to form the 2,5-dimethyl-1H-imidazole core.
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Introduction of the Carboxylate Group: The formed imidazole could then be carboxylated at the 4-position using a reagent like ethyl chloroformate under basic conditions.
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Bromination: The final step would involve the regioselective bromination of the imidazole ring at the 5-position. A common brominating agent for such systems is N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or chloroform, often with a radical initiator.[5] The reaction selectivity can be a challenge in imidazole bromination, potentially leading to a mixture of mono- and di-brominated products, necessitating careful control of reaction conditions and purification.
Applications in Drug Discovery and Medicinal Chemistry
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide array of therapeutic applications, including antifungal, antibacterial, and anticancer agents.[1] The introduction of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonds can enhance binding affinity to biological targets, and the lipophilicity of the bromo-substituent can improve membrane permeability.
While specific biological activity for Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is not documented in the available search results, its structural motifs suggest potential as a key intermediate in the synthesis of:
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Kinase Inhibitors: The imidazole core is a common feature in many kinase inhibitors, which are crucial in cancer therapy.
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Antimicrobial Agents: Imidazole derivatives have a long history as antifungal and antibacterial drugs.
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Herbicides: Certain substituted imidazole-5-carboxylic acid esters have been patented for their herbicidal activity.[6]
The ethyl ester group provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, allowing for the exploration of structure-activity relationships in a drug discovery program.
Logical Relationship of Structural Features to Potential Bioactivity:
Caption: Key structural features and their potential contribution to biological activity.
Safety and Handling
Detailed toxicological data for Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is not available. However, based on the safety information for structurally related compounds like ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, the following precautions should be taken:
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Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
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Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fume, gas, mist, vapors, or spray.
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Use only outdoors or in a well-ventilated area.
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Wash skin thoroughly after handling.
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Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be approached through established multicomponent reaction strategies. The combination of the privileged imidazole scaffold with a bromine atom and a modifiable ester group makes it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to fully elucidate its synthetic accessibility, reactivity, and biological potential.
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